Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC15787823
Molecular Formula: C11H18FNO2
Molecular Weight: 215.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18FNO2 |
|---|---|
| Molecular Weight | 215.26 g/mol |
| IUPAC Name | tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
| Standard InChI Key | DNQLTEYSIYYLRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 2-azaspiro[3.3]heptane family, characterized by a spiro junction connecting two three-membered rings. The fluorine substituent at position 6 introduces electronegativity and steric effects, potentially altering reactivity and binding affinity in biological systems. The Boc group serves as a temporary protecting agent for the secondary amine, enabling selective functionalization during multi-step syntheses .
Table 1: Key Physicochemical Properties
The molecular formula is inferred from structural analogs such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CHNO) , with the substitution of a hydroxyl or ketone group by fluorine.
Synthetic Pathways and Optimization
Hypothesized Routes via Intermediate Analogs
The synthesis of tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate likely proceeds through intermediates such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8) . A plausible route involves fluorination of the 6-hydroxy precursor using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor):
-
Hydroxylation: Zinc-mediated reduction of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate yields the 6-hydroxy intermediate .
-
Fluorination: Treatment of the hydroxy derivative with DAST replaces the hydroxyl group with fluorine, forming the C-F bond .
Table 2: Comparative Reaction Conditions for Spirocyclic Derivatives
Challenges in Fluorination
Fluorination reactions are highly sensitive to moisture and temperature. Side reactions, such as elimination or over-fluorination, necessitate stringent anhydrous conditions and low temperatures. The steric environment of the spirocyclic framework may further complicate reagent accessibility, potentially requiring extended reaction times or catalytic acceleration .
Applications in Pharmaceutical Chemistry
Role as a Building Block
Future Directions and Research Gaps
Unexplored Synthetic Routes
Recent advances in late-stage fluorination, such as photoredox catalysis or electrochemical methods, could offer milder alternatives to DAST. For example, the use of N-fluorobenzenesulfonimide (NFSI) with transition-metal catalysts might improve selectivity and yields .
Biological Activity Screening
No published studies evaluate this compound’s pharmacological activity. Priority areas include:
-
Kinase Inhibition Assays: Targeting enzymes like JAK3 or BTK, where spirocyclic scaffolds show promise.
-
Antimicrobial Testing: Fluorinated compounds often exhibit enhanced bioavailability against resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume